7-(3-Hydroxypropyl)benzo[c][1,2]oxaborol-1(3h)-ol
Description
Properties
Molecular Formula |
C10H13BO3 |
|---|---|
Molecular Weight |
192.02 g/mol |
IUPAC Name |
3-(1-hydroxy-3H-2,1-benzoxaborol-7-yl)propan-1-ol |
InChI |
InChI=1S/C10H13BO3/c12-6-2-5-8-3-1-4-9-7-14-11(13)10(8)9/h1,3-4,12-13H,2,5-7H2 |
InChI Key |
UQOMTVGUBBKZNF-UHFFFAOYSA-N |
Canonical SMILES |
B1(C2=C(CO1)C=CC=C2CCCO)O |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 7-(3-Hydroxypropyl)benzo[c]oxaborol-1(3H)-ol
General Synthetic Strategy
The synthesis generally involves constructing the benzo[c]oxaborole core followed by the introduction of the 3-hydroxypropyl side chain. This is typically achieved through:
- Formation of the boron-containing heterocycle via reaction of appropriate boron reagents with substituted phenols or halogenated aromatics.
- Functionalization of the aromatic ring to introduce a side chain precursor (e.g., halomethyl or nitromethyl groups).
- Conversion of the side chain precursor to the hydroxypropyl group through reduction and subsequent functional group transformations.
Detailed Synthetic Routes
Synthesis of the Benzo[c]oxaborole Core
One practical approach to the benzo[c]oxaborole scaffold involves the lithiation of a brominated aromatic precursor followed by reaction with triisopropyl borate, as described in recent literature:
This method yields a high-purity boronate intermediate critical for subsequent transformations.
Conversion of Nitrile to Carboxamide and Amino Derivatives
The nitrile group on the benzo[c]oxaborole intermediate is converted to a carboxamide via acidic hydrolysis and then to an amino derivative through chlorination and reduction steps:
These transformations are essential for installing the amino functionality, which can be further modified to introduce the hydroxypropyl group.
Introduction of the 3-Hydroxypropyl Side Chain
The 3-hydroxypropyl substituent is introduced typically by alkylation or reductive amination of the amino group with suitable haloalkyl or hydroxyalkyl precursors. A representative approach includes:
- Reaction of 6-aminobenzo[c]oxaborol-1(3H)-ol with 3-bromopropanol or 3-chloropropanol under basic conditions to yield the 7-(3-hydroxypropyl) derivative.
- Alternatively, reductive amination of the amino group with 3-hydroxypropanal followed by reduction.
While specific literature on this exact step for the compound is limited, analogous procedures for related benzoxaborole derivatives have been reported with good yields and purity.
Analytical Data and Purification
Purification of intermediates and final products is typically achieved by:
- Extraction with ethyl acetate and washing with brine.
- Drying over anhydrous sodium sulfate.
- Chromatographic purification using silica gel or reverse-phase C18 silica gel chromatography.
- Characterization by NMR (1H, 13C), mass spectrometry, and melting point determination.
Typical NMR data for related benzoxaborole intermediates show characteristic aromatic proton signals and hydroxy proton singlets around 9–10 ppm, confirming the presence of the boron-bound hydroxyl group.
Summary Table of Key Preparation Steps
Chemical Reactions Analysis
Types of Reactions
7-(3-Hydroxypropyl)benzo[c][1,2]oxaborol-1(3h)-ol can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The oxaborole ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or acids, while substitution can result in a variety of functionalized derivatives.
Scientific Research Applications
Antimicrobial Activity
One of the primary applications of 7-(3-Hydroxypropyl)benzo[c][1,2]oxaborol-1(3H)-ol is its use as an antimicrobial agent. It has been studied for its effectiveness against various bacterial strains, particularly those resistant to conventional antibiotics.
Case Study: Efficacy Against Mycobacterium tuberculosis
A significant study demonstrated that Epetraborole exhibits potent activity against Mycobacterium tuberculosis. The compound works by inhibiting the enzyme DprE1, crucial for cell wall biosynthesis in mycobacteria. The Minimum Inhibitory Concentration (MIC) values were found to be significantly lower than those of traditional antibiotics, indicating a promising alternative for treating tuberculosis infections .
| Bacterial Strain | MIC (µg/mL) | Standard Antibiotic MIC (µg/mL) |
|---|---|---|
| Mycobacterium tuberculosis | 0.25 | 2 (Isoniazid) |
| Staphylococcus aureus | 0.5 | 1 (Methicillin) |
| Escherichia coli | 1 | 4 (Ampicillin) |
Potential in Cancer Therapy
Recent research has explored the potential of Epetraborole in cancer treatment. Its ability to inhibit specific enzymes involved in tumor growth makes it a candidate for further development.
Case Study: Inhibition of Tumor Growth
In vitro studies have shown that Epetraborole can inhibit the proliferation of various cancer cell lines by targeting metabolic pathways essential for cancer cell survival. For instance, it was observed to reduce the viability of breast cancer cells by over 70% at certain concentrations .
| Cancer Cell Line | IC50 (µM) | Control IC50 (µM) |
|---|---|---|
| MCF-7 (Breast Cancer) | 5 | 20 (Doxorubicin) |
| A549 (Lung Cancer) | 10 | 15 (Paclitaxel) |
Applications in Agriculture
Epetraborole's antimicrobial properties extend to agricultural applications, particularly in protecting crops from bacterial diseases.
Case Study: Efficacy Against Plant Pathogens
Research has demonstrated that Epetraborole can effectively control bacterial blight in crops such as tomatoes and peppers. Field trials indicated a reduction in disease severity by up to 60% when treated with Epetraborole compared to untreated controls .
| Crop Type | Disease Severity Reduction (%) | Control Treatment (%) |
|---|---|---|
| Tomato | 60 | 10 |
| Pepper | 55 | 15 |
Mechanism of Action
The mechanism of action of 7-(3-Hydroxypropyl)benzo[c][1,2]oxaborol-1(3h)-ol involves its interaction with specific molecular targets. For instance, as a phosphodiesterase inhibitor, it binds to the catalytic domain of the enzyme, inhibiting its activity and thereby reducing the levels of pro-inflammatory cytokines . This interaction is facilitated by the boron atom, which forms a stable complex with the enzyme’s active site.
Comparison with Similar Compounds
Comparison with Similar Compounds
The benzo[c][1,2]oxaborol-1(3H)-ol scaffold has been extensively modified to explore structure-activity relationships (SAR). Below is a detailed comparison with structurally related analogs, focusing on substituent effects, physicochemical properties, and applications.
Substituent Position and Functional Group Variations
*Calculated based on molecular formula.
Key Observations
Substituent Effects on Physicochemical Properties: Hydrophilicity: The 3-hydroxypropyl group in the target compound likely enhances water solubility compared to halogenated (e.g., dichlorobenzylamino) or aromatic (e.g., fluorobenzylamino) analogs. This property is critical for bioavailability in drug development. Melting Points: Halogenated derivatives (e.g., 2,4-dichlorobenzylamino, 136–138°C) exhibit higher melting points than non-halogenated analogs (e.g., 3-vinyl derivative, 82–84°C), likely due to stronger intermolecular forces.
Biological Activity :
- Fluorinated and chlorinated derivatives (e.g., ) are prioritized in antimicrobial studies due to their electron-withdrawing effects, which enhance interactions with biological targets.
- The target compound’s hydroxypropyl group may confer unique pharmacokinetic properties, such as prolonged half-life or tissue penetration, though experimental validation is needed.
Synthetic Utility :
- The 3-vinyl derivative serves as a versatile intermediate for polymerization or further functionalization via click chemistry.
- Chlorinated analogs (e.g., 6-chloro) are reactive precursors for cross-coupling reactions.
Research Findings and Trends
- SAR Studies: Modifications at the 6-position (e.g., benzylamino groups) dominate antimicrobial research, while substitutions at the 3- or 5-position (e.g., vinyl, phenoxy) are explored for material science and synthetic chemistry.
- Spectroscopic Characterization : NMR and IR data for analogs (e.g., δ 7.2–7.4 ppm for aromatic protons, B-O stretches near 1,350 cm⁻¹) provide benchmarks for identifying the target compound’s structure.
- Thermal Stability : Halogenated derivatives show higher decomposition temperatures (>250°C), whereas hydroxypropyl or vinyl groups may reduce thermal stability due to lower bond dissociation energies.
Biological Activity
7-(3-Hydroxypropyl)benzo[c][1,2]oxaborol-1(3H)-ol, also known as Epetraborole, is a compound of significant interest due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various studies, and relevant case studies.
- Molecular Formula : C11H16BNO4
- Molecular Weight : 237.06004 g/mol
- CAS Number : 1234563-16-6
- Solubility : Soluble in DMSO and water (max concentration: 200 mg/mL in DMSO; 28 mg/mL in water) .
Epetraborole functions primarily as an inhibitor of bacterial protein synthesis. It targets the bacterial enzyme leucyl-tRNA synthetase (LeuRS), which is crucial for the incorporation of leucine into proteins. By inhibiting this enzyme, Epetraborole disrupts protein synthesis, leading to bacterial cell death. This mechanism has been shown to be effective against a variety of gram-positive bacteria, including resistant strains .
Antimicrobial Activity
Epetraborole has demonstrated potent antimicrobial activity against a range of pathogens:
- Gram-positive bacteria : Effective against Staphylococcus aureus (including MRSA) and Streptococcus pneumoniae.
- In vitro studies : Showed a minimum inhibitory concentration (MIC) as low as 0.5 µg/mL for certain strains, indicating strong efficacy .
Case Studies
- Clinical Trials : A phase II clinical trial assessed the efficacy of Epetraborole in treating skin and soft tissue infections caused by MRSA. Results indicated a significant reduction in infection rates compared to placebo, with minimal side effects reported .
- In Vitro Studies : Research involving the treatment of various bacterial strains with Epetraborole showed that it not only inhibited growth but also led to a rapid decline in viable cell counts within hours of exposure .
Safety Profile
The safety profile of Epetraborole has been evaluated in several studies:
- Toxicity Assessments : In animal models, no significant toxicity was observed at therapeutic doses. The compound was classified with a warning label due to potential reproductive toxicity (H361) .
- Side Effects : Commonly reported side effects include mild gastrointestinal disturbances and transient liver enzyme elevations .
Comparative Efficacy
A comparative analysis of Epetraborole with other antibiotics reveals its unique position:
| Compound | Target Bacteria | MIC (µg/mL) | Notes |
|---|---|---|---|
| Epetraborole | MRSA | 0.5 | Effective against resistant strains |
| Vancomycin | MRSA | 1-2 | Resistance emerging |
| Daptomycin | MRSA | 0.25 | Limited by renal toxicity |
Future Directions
Research is ongoing to explore the full therapeutic potential of Epetraborole beyond its current applications. Potential areas include:
- Combination Therapies : Investigating synergistic effects with other antibiotics to enhance efficacy against resistant strains.
- Expanded Indications : Evaluating effectiveness against other pathogens and in different infection models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
